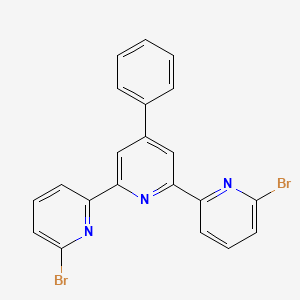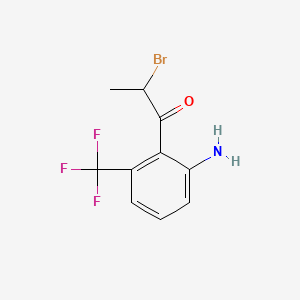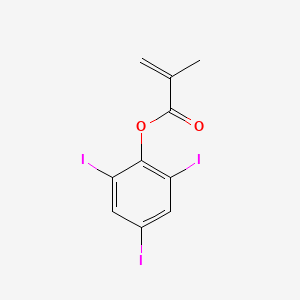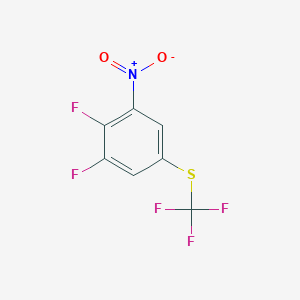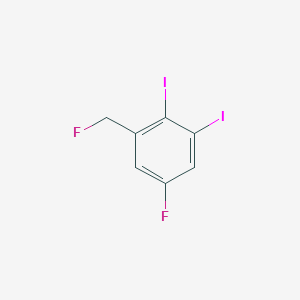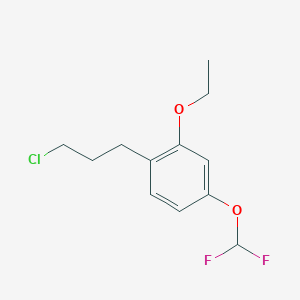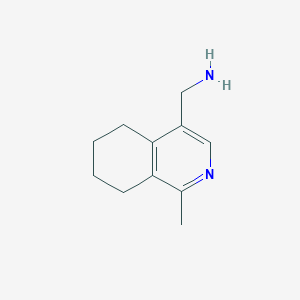
4-(Aminomethyl)-1-methyl-5,6,7,8-tetrahydroisoquinolin-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Aminomethyl)-1-methyl-5,6,7,8-tetrahydroisoquinolin- is an organic compound that belongs to the class of tetrahydroisoquinolines This compound is characterized by its unique structure, which includes an aminomethyl group attached to a tetrahydroisoquinoline core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)-1-methyl-5,6,7,8-tetrahydroisoquinolin- typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 1-methyl-1,2,3,4-tetrahydroisoquinoline and formaldehyde.
Reaction Conditions: The aminomethylation reaction is carried out under basic conditions, often using a base like sodium hydroxide or potassium carbonate.
Procedure: The starting material is reacted with formaldehyde and a primary amine in the presence of the base. The reaction mixture is then heated to promote the formation of the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure 4-(Aminomethyl)-1-methyl-5,6,7,8-tetrahydroisoquinolin-.
Industrial Production Methods
In an industrial setting, the production of 4-(Aminomethyl)-1-methyl-5,6,7,8-tetrahydroisoquinolin- can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent product quality.
化学反应分析
Types of Reactions
4-(Aminomethyl)-1-methyl-5,6,7,8-tetrahydroisoquinolin- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the compound into its fully saturated analogs.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions include quinoline derivatives, fully saturated tetrahydroisoquinolines, and various substituted derivatives depending on the reagents used.
科学研究应用
4-(Aminomethyl)-1-methyl-5,6,7,8-tetrahydroisoquinolin- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
作用机制
The mechanism of action of 4-(Aminomethyl)-1-methyl-5,6,7,8-tetrahydroisoquinolin- involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the compound can interact with enzymes and receptors, modulating their function and leading to various biological effects.
相似化合物的比较
Similar Compounds
1-Methyl-1,2,3,4-tetrahydroisoquinoline: A precursor in the synthesis of 4-(Aminomethyl)-1-methyl-5,6,7,8-tetrahydroisoquinolin-.
4-(Aminomethyl)benzoic acid: Another compound with an aminomethyl group, used in different applications.
4-Aminopyridine: A compound with similar structural features, used in neurological research.
Uniqueness
4-(Aminomethyl)-1-methyl-5,6,7,8-tetrahydroisoquinolin- is unique due to its specific structure, which allows for diverse chemical modifications and applications. Its tetrahydroisoquinoline core provides stability, while the aminomethyl group offers reactivity, making it a versatile compound in various fields of research.
属性
分子式 |
C11H16N2 |
|---|---|
分子量 |
176.26 g/mol |
IUPAC 名称 |
(1-methyl-5,6,7,8-tetrahydroisoquinolin-4-yl)methanamine |
InChI |
InChI=1S/C11H16N2/c1-8-10-4-2-3-5-11(10)9(6-12)7-13-8/h7H,2-6,12H2,1H3 |
InChI 键 |
UKGHPDCCFNODSH-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC=C(C2=C1CCCC2)CN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


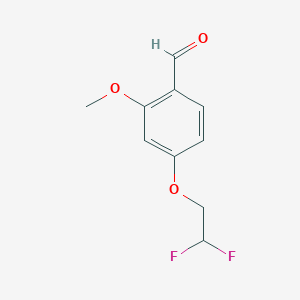

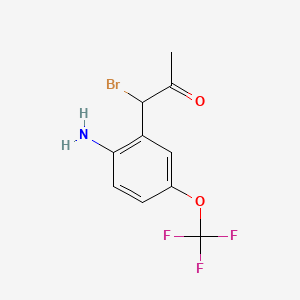


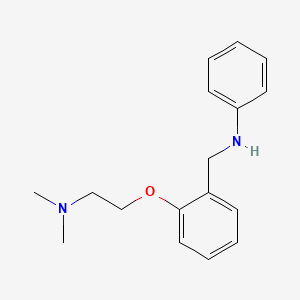
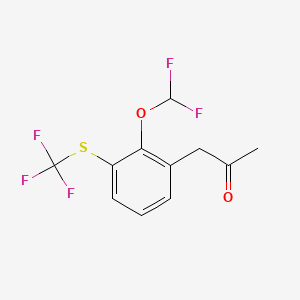
![{[4-(Dimethylamino)-2-methylphenyl]methylidene}propanedinitrile](/img/structure/B14063764.png)
